molecular formula C23H17ClN2O B5137765 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine

Cat. No.: B5137765
M. Wt: 372.8 g/mol
InChI Key: KOWYEJOHKJENAA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is an intricate organic compound within the pyrimidine family Its structure is characterized by a pyrimidine ring substituted with chlorophenoxy, methylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aryl Substitution Method

    • Starting Materials: : Pyrimidine derivatives with appropriate leaving groups, 4-chlorophenol, 4-methylphenylboronic acid, phenylboronic acid.

    • Catalysts: : Palladium catalysts such as Pd(PPh3)4.

    • Solvents: : Common organic solvents like tetrahydrofuran or toluene.

    • Reaction Conditions: : Typically requires heating between 80-110°C and an inert atmosphere.

  • Nucleophilic Substitution Method

    • Starting Materials: : 2,4,6-trichloropyrimidine, phenols and anilines for nucleophilic attack.

    • Base: : Potassium carbonate or sodium hydride.

    • Solvents: : Dimethyl sulfoxide or acetonitrile.

    • Reaction Conditions: : Ambient temperature to mild heating around 40-60°C.

Industrial Production Methods

Scaling up the synthetic routes involves continuous flow chemistry to enhance reaction efficiency, yield, and safety. Continuous reactors can maintain optimal reaction conditions and facilitate large-scale production while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • Example: : Halogen exchange reactions.

    • Reagents: : Nucleophiles like sodium thiolate.

  • Oxidation Reactions

    • Example: : Formation of oxides or quinones.

    • Reagents: : Potassium permanganate or hydrogen peroxide.

  • Reduction Reactions

    • Example: : Hydrogenation of aromatic rings.

    • Reagents: : Hydrogen gas and catalysts like palladium on carbon.

Major Products

The major products depend on the specific reaction:

  • Substitution: : Varies widely; can form ether derivatives.

  • Oxidation: : Typically, oxides or quinones.

  • Reduction: : Results in partially or fully reduced aromatic systems.

Scientific Research Applications

Chemistry

  • Catalysis: : Useful as ligands in catalytic systems.

  • Material Science: : Employed in the synthesis of organic semiconductors.

Biology and Medicine

  • Pharmacology: : Potential candidate for drug development due to its pyrimidine core, which is often found in antiviral and anticancer agents.

  • Biochemical Research: : Used as a tool to study protein-ligand interactions.

Industry

  • Agrochemicals: : May serve as a precursor or active ingredient in the synthesis of herbicides or pesticides.

  • Dye Manufacturing: : Applied in the production of specialty dyes due to its structural diversity.

Mechanism of Action

The biological activity of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is predicated upon its ability to interact with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these proteins, affecting cellular pathways and processes. The pyrimidine ring system often interacts with nucleic acids or enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-phenylpyrimidine

    • Similar in containing chlorophenyl and phenyl groups but lacks the methylphenyl substituent.

  • 2-phenyl-4-(4-methylphenyl)pyrimidine

    • Contains phenyl and methylphenyl groups but lacks the chlorophenoxy group.

  • 2-(4-methoxyphenyl)-4-(4-methylphenyl)-6-phenylpyrimidine

    • Features a methoxy group instead of a chlorophenoxy group.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine arises from the specific combination of substituents on the pyrimidine ring, which influences its chemical reactivity and potential biological activities. The distinct set of functional groups can lead to unique intermolecular interactions, influencing its suitability for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)25-23(26-22)27-20-13-11-19(24)12-14-20/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYEJOHKJENAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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